3-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyridine
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Overview
Description
3-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyridine is a heterocyclic compound that combines the structural features of triazole, quinazoline, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under reflux conditions in ethanol.
Quinazoline Ring Formation: The triazole intermediate is then subjected to cyclization with an ortho-diamine derivative in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinazoline ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Pyridine Ring Attachment: Finally, the pyridine ring is attached through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate leaving groups under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridine derivatives with halogenated quinazoline intermediates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
3-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities.
Biological Research: It is used as a molecular probe to study various biological pathways and mechanisms, particularly those involving kinase inhibition.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyridine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of substrates necessary for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its dual inhibition of c-Met and VEGFR-2 kinases.
Triazolophthalazine: A potent inhibitor of the PCAF bromodomain.
Uniqueness
3-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyridine is unique due to its specific combination of triazole, quinazoline, and pyridine rings, which confer distinct biological activities and chemical reactivity. Its fluorine atom enhances its binding affinity and specificity towards molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C14H8FN5 |
---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
9-fluoro-3-pyridin-3-yl-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C14H8FN5/c15-10-3-4-12-11(6-10)14-19-18-13(20(14)8-17-12)9-2-1-5-16-7-9/h1-8H |
InChI Key |
XQXSMFYNDVTBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2C=NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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